molecular formula C11H10ClF6N3O B11660551 N-{2-[(2-chloropyridin-3-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide

N-{2-[(2-chloropyridin-3-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide

Cat. No.: B11660551
M. Wt: 349.66 g/mol
InChI Key: HGYSARGQPGXZFR-UHFFFAOYSA-N
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Description

N-{2-[(2-chloropyridin-3-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a chlorine atom and an amino group, which is further connected to a hexafluoropropane moiety and a propanamide group. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula

C11H10ClF6N3O

Molecular Weight

349.66 g/mol

IUPAC Name

N-[2-[(2-chloropyridin-3-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide

InChI

InChI=1S/C11H10ClF6N3O/c1-2-7(22)21-9(10(13,14)15,11(16,17)18)20-6-4-3-5-19-8(6)12/h3-5,20H,2H2,1H3,(H,21,22)

InChI Key

HGYSARGQPGXZFR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(N=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-chloropyridin-3-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide typically involves the reaction of 2-chloropyridine-3-amine with hexafluoropropan-2-yl bromide under basic conditions. The reaction is carried out in an organic solvent such as toluene, with the addition of a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using a continuous flow reactor, which allows for better control over reaction conditions and improved yield. The use of a continuous flow reactor also minimizes the formation of by-products and reduces the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-chloropyridin-3-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

N-{2-[(2-chloropyridin-3-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

    Industry: It is used in the development of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of N-{2-[(2-chloropyridin-3-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2-chloropyridin-3-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide stands out due to its unique combination of a pyridine ring, hexafluoropropane moiety, and propanamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

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